molecular formula C10H12N2S B2778579 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole CAS No. 419540-44-6

1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole

Cat. No.: B2778579
CAS No.: 419540-44-6
M. Wt: 192.28
InChI Key: IRGIZPUPSWFOCF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and introduction of the methylthio group. One common method involves the reaction of o-phenylenediamine with methylthioacetic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The methyl and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylimidazole: Similar structure but lacks the methylthio group.

    Benzimidazole: The parent compound without the methyl and methylthio substituents.

    2-Methylthioimidazole: Contains the methylthio group but lacks the benzimidazole core.

Uniqueness

1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and methylthio groups on the benzimidazole core makes it a versatile compound for various applications.

Properties

IUPAC Name

1,5-dimethyl-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7-4-5-9-8(6-7)11-10(13-3)12(9)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGIZPUPSWFOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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